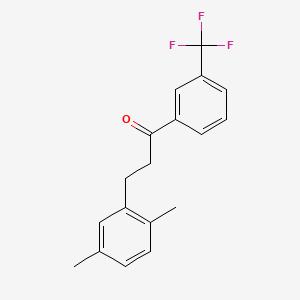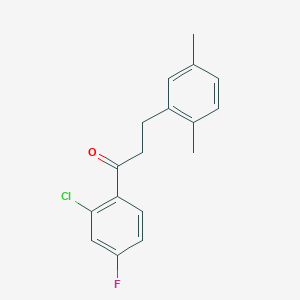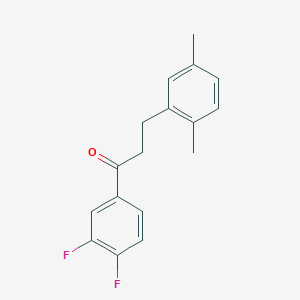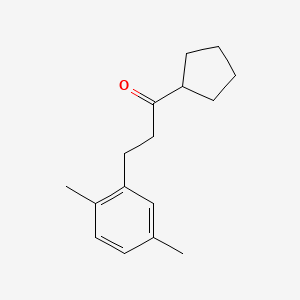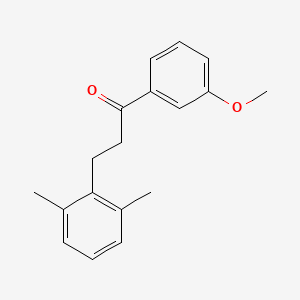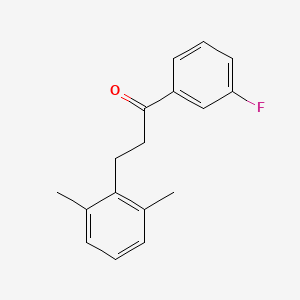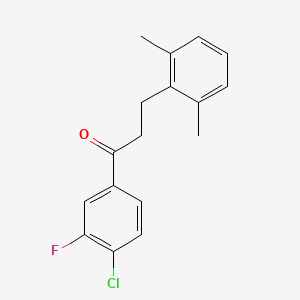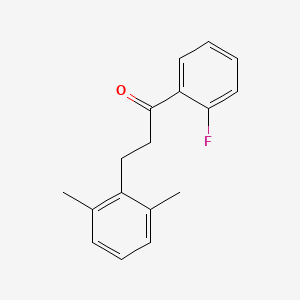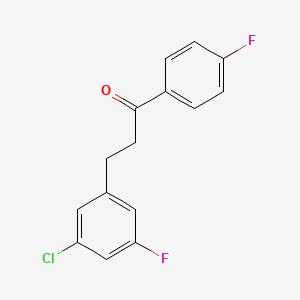
3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
1. Chemical Reactivity and Molecular Geometry
Research on similar fluorinated and chlorinated compounds shows significant insights into their molecular geometry and chemical reactivity. For instance, Satheeshkumar et al. (2017) explored the synthesis and quantum chemical studies of related chloro-fluoro compounds. They found that these compounds exhibit specific photophysical properties and demonstrated the chemical reactivity through molecular electrostatic potential and HOMO - LUMO frontier orbitals analysis (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).
2. Biocatalytic Reduction
Another aspect of scientific research involving similar compounds is their reduction by biological agents. Lee et al. (2011) investigated the optimization of reducing 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae as a biocatalyst. They identified optimal conditions for this reduction process, achieving a significant conversion rate (Lee, Jeong, Yoo, & Hong, 2011).
3. Intermolecular Interactions in Derivatives
Research by Shukla et al. (2014) on derivatives of 1,2,4-triazoles, which include fluoro and chloro derivatives, provides insights into the lp⋯π intermolecular interactions in such compounds. They used various techniques like X-ray diffraction, DSC, and TGA to study these interactions, contributing to understanding the structural and energetic characteristics of these molecules (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
4. Synthesis and Structure Analysis
Allcock et al. (1991) conducted research on the synthesis and structure of organometallic derivatives involving fluoro and chloro substituents. Their study provided detailed insights into the molecular structures of these compounds using X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such chemicals (Allcock, Dembek, Bennett, Manners, & Parvez, 1991).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies on the compound’s properties or reactivity.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a specific compound like “3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone”, you would need to consult the relevant scientific literature or databases. If you have access to a university library or similar resource, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or researcher who specializes in this area. They may be able to provide more specific information or guidance.
特性
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-7-10(8-14(18)9-12)1-6-15(19)11-2-4-13(17)5-3-11/h2-5,7-9H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLHQXYNBVBFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644953 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone | |
CAS RN |
898750-61-3 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

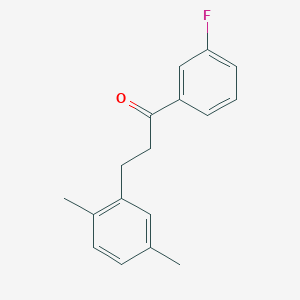
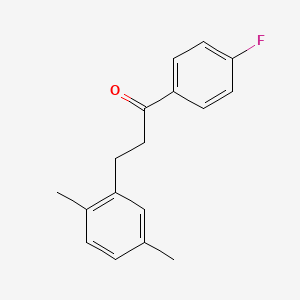
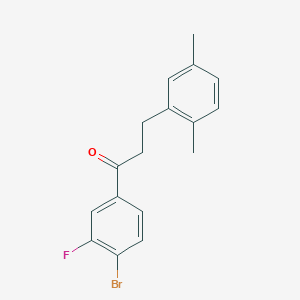
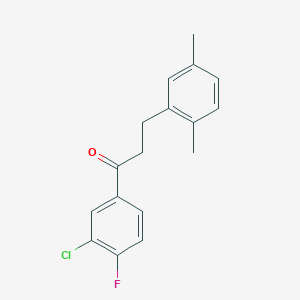
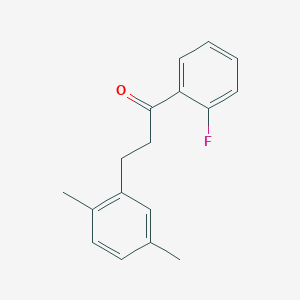
![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)
